molecular formula C9H8BF3O4 B1390721 2-(Methoxycarbonyl)-4-(trifluoromethyl)phenylboronic acid CAS No. 1072951-42-8

2-(Methoxycarbonyl)-4-(trifluoromethyl)phenylboronic acid

Cat. No.: B1390721
CAS No.: 1072951-42-8
M. Wt: 247.97 g/mol
InChI Key: AAXBJDGTBHKXKN-UHFFFAOYSA-N
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Description

2-(Methoxycarbonyl)-4-(trifluoromethyl)phenylboronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a carbon atom. This particular compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Scientific Research Applications

2-(Methoxycarbonyl)-4-(trifluoromethyl)phenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Boronic acids and their esters are generally considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Mode of Action

The compound is a type of pinacol boronic ester, which is a valuable building block in organic synthesis . The compound undergoes a process known as protodeboronation, which is a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Biochemical Pathways

The compound is involved in the hydromethylation sequence, which has been applied to methoxy protected (−)-Δ8-THC and cholesterol . This sequence is a valuable but unknown transformation . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Pharmacokinetics

It’s important to note that boronic acids and their esters are only marginally stable in water .

Result of Action

The result of the compound’s action is the formal anti-Markovnikov alkene hydromethylation . This transformation is valuable in organic synthesis .

Action Environment

The kinetics of the hydrolysis of some phenylboronic pinacol esters, including this compound, is dependent on the substituents in the aromatic ring . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Therefore, environmental factors such as pH can significantly influence the compound’s action, efficacy, and stability .

Safety and Hazards

The safety data sheet for phenylboronic acid, a related compound, indicates that it is harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

(2-(Methoxycarbonyl)-4-(trifluoromethyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and molecular recognition. This compound interacts with various enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophilic groups. For instance, (2-(Methoxycarbonyl)-4-(trifluoromethyl)phenyl)boronic acid has been shown to inhibit serine proteases by forming a covalent bond with the active site serine residue, thereby blocking the enzyme’s catalytic activity . Additionally, this compound can interact with carbohydrate-binding proteins, such as lectins, through its boronic acid group, facilitating the study of carbohydrate-protein interactions .

Cellular Effects

The effects of (2-(Methoxycarbonyl)-4-(trifluoromethyl)phenyl)boronic acid on various types of cells and cellular processes have been investigated in several studies. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, (2-(Methoxycarbonyl)-4-(trifluoromethyl)phenyl)boronic acid can inhibit the activity of certain kinases, leading to alterations in cell signaling pathways that regulate cell proliferation and apoptosis . Furthermore, this compound has been shown to affect gene expression by modulating the activity of transcription factors and other regulatory proteins . In terms of cellular metabolism, (2-(Methoxycarbonyl)-4-(trifluoromethyl)phenyl)boronic acid can interfere with metabolic pathways by inhibiting key enzymes involved in glycolysis and other metabolic processes.

Molecular Mechanism

The molecular mechanism of action of (2-(Methoxycarbonyl)-4-(trifluoromethyl)phenyl)boronic acid involves several key interactions at the molecular level. This compound exerts its effects primarily through the formation of reversible covalent bonds with target biomolecules. For instance, (2-(Methoxycarbonyl)-4-(trifluoromethyl)phenyl)boronic acid can bind to the active site of enzymes, such as serine proteases, by forming a covalent bond with the active site serine residue . This interaction inhibits the enzyme’s catalytic activity and prevents substrate binding. Additionally, (2-(Methoxycarbonyl)-4-(trifluoromethyl)phenyl)boronic acid can modulate gene expression by binding to transcription factors and other regulatory proteins, thereby influencing their activity and the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2-(Methoxycarbonyl)-4-(trifluoromethyl)phenyl)boronic acid have been observed to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that (2-(Methoxycarbonyl)-4-(trifluoromethyl)phenyl)boronic acid is relatively stable under physiological conditions, but it can undergo hydrolysis over extended periods. This degradation can lead to a gradual decrease in its inhibitory effects on enzymes and other biomolecules. Additionally, long-term exposure to (2-(Methoxycarbonyl)-4-(trifluoromethyl)phenyl)boronic acid has been associated with changes in cellular function, such as alterations in cell proliferation and apoptosis .

Subcellular Localization

The subcellular localization of (2-(Methoxycarbonyl)-4-(trifluoromethyl)phenyl)boronic acid plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through various targeting signals and post-translational modifications. For example, (2-(Methoxycarbonyl)-4-(trifluoromethyl)phenyl)boronic acid can be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and other nuclear proteins . Similarly, this compound can be targeted to the mitochondria by mitochondrial targeting sequences, influencing mitochondrial function and metabolism. The subcellular localization of (2-(Methoxycarbonyl)-4-(trifluoromethyl)phenyl)boronic acid is therefore critical for its biochemical activity and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxycarbonyl)-4-(trifluoromethyl)phenylboronic acid typically involves the reaction of a suitable boronic ester with a trifluoromethylated aromatic compound. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from room temperature to 100°C.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxycarbonyl)-4-(trifluoromethyl)phenylboronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenols.

    Reduction: Reduction reactions can convert the boronic acid to the corresponding borane.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the trifluoromethyl group, resulting in different reactivity and stability.

    (4-Trifluoromethyl)phenylboronic acid: Similar structure but without the methoxycarbonyl group, affecting its chemical properties.

    (2-Methoxycarbonyl)phenylboronic acid: Lacks the trifluoromethyl group, leading to different applications and reactivity.

Uniqueness

2-(Methoxycarbonyl)-4-(trifluoromethyl)phenylboronic acid is unique due to the presence of both the methoxycarbonyl and trifluoromethyl groups. These functional groups confer distinct chemical properties, such as increased stability and reactivity, making the compound particularly valuable in synthetic chemistry and various industrial applications .

Properties

IUPAC Name

[2-methoxycarbonyl-4-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BF3O4/c1-17-8(14)6-4-5(9(11,12)13)2-3-7(6)10(15)16/h2-4,15-16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAXBJDGTBHKXKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(F)(F)F)C(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BF3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674635
Record name [2-(Methoxycarbonyl)-4-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072951-42-8
Record name 1-Methyl 2-borono-5-(trifluoromethyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072951-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(Methoxycarbonyl)-4-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Methoxycarbonyl)-4-(trifluoromethyl)phenylboronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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